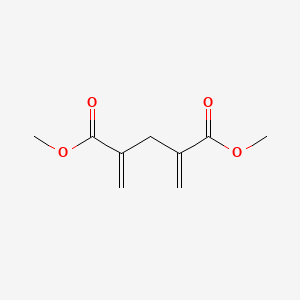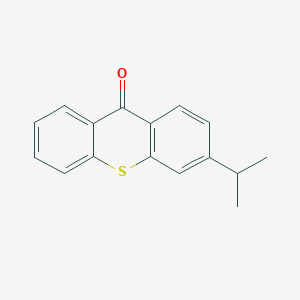
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane is an organosilicon compound with the molecular formula C6H13ClO2Si It is characterized by a six-membered ring structure containing silicon, oxygen, and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane typically involves the reaction of neopentyl glycol with methyltrichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The process can be summarized as follows:
Reactants: Neopentyl glycol and methyltrichlorosilane.
Conditions: Anhydrous environment, typically using a solvent such as toluene.
Reaction: The hydroxyl groups of neopentyl glycol react with the chlorosilane, forming the dioxasilinane ring and releasing hydrochloric acid as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new organosilicon compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze, breaking the silicon-oxygen bonds and forming silanols and other byproducts.
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols under mild conditions.
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products
Substitution: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and other hydrolyzed products.
Oxidation: Siloxanes and related compounds.
科学的研究の応用
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in modifying biomolecules and creating silicon-based bioconjugates.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane involves its ability to undergo substitution and hydrolysis reactions. The chlorine atom is a reactive site that can be replaced by various nucleophiles, leading to the formation of new compounds. The silicon-oxygen bonds in the ring structure are also susceptible to hydrolysis, which can be catalyzed by acids or bases.
類似化合物との比較
Similar Compounds
- 2-Chloro-2,5,5-trimethyl-1,3-dioxa-2-silacyclohexane
- 2,5,5-trimethyl-2-chloro-1,3-dioxa-2-silacyclohexane
- 2-Chloro-1,3,5-trimethylbenzene
Comparison
2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane is unique due to its six-membered ring structure containing silicon, oxygen, and chlorine atoms. This structure imparts specific reactivity patterns, such as the ability to undergo substitution and hydrolysis reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it valuable in various applications.
特性
CAS番号 |
122557-77-1 |
|---|---|
分子式 |
C6H13ClO2Si |
分子量 |
180.70 g/mol |
IUPAC名 |
2-chloro-2,5,5-trimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C6H13ClO2Si/c1-6(2)4-8-10(3,7)9-5-6/h4-5H2,1-3H3 |
InChIキー |
LBUZMFYTBPWIPX-UHFFFAOYSA-N |
正規SMILES |
CC1(CO[Si](OC1)(C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)

![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)




![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)
![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)



